Potency Against PARP7 vs. RBN-2397
Parp7-IN-15 exhibits substantially greater inhibitory potency against PARP7 compared to the first-in-class clinical candidate RBN-2397 (also known as Atamparib). In a direct cross-study comparison of enzymatic assays, Parp7-IN-15 demonstrates an IC50 of 0.56 nM [1], while RBN-2397 shows an IC50 of 6.0 nM [2]. This represents a >10-fold improvement in potency.
| Evidence Dimension | Inhibitory potency against PARP7 (IC50) |
|---|---|
| Target Compound Data | 0.56 nM |
| Comparator Or Baseline | RBN-2397: 6.0 nM |
| Quantified Difference | ~10.7-fold higher potency (lower IC50) |
| Conditions | Enzymatic PARP7 inhibition assay; data from independent studies. |
Why This Matters
Higher potency at the target can translate to a wider therapeutic index and lower required doses to achieve equivalent target engagement, a critical factor in both research and clinical development.
- [1] Zhang S, et al. Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. Eur J Med Chem. 2023;261:115836. PMID: 37826932. View Source
- [2] Yang J, et al. Discovery of highly potent PARP7 inhibitors for cancer immunotherapy. Bioorg Chem. 2024;148:107469. PMID: 38781669. View Source
